Trimethylamine oxide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

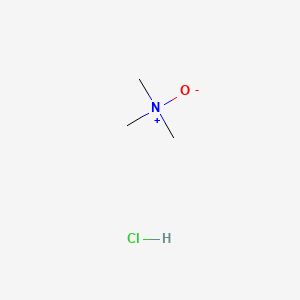

Trimethylamine oxide hydrochloride is a useful research compound. Its molecular formula is C3H10ClNO and its molecular weight is 111.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Protein Folding and Stability

TMAO is widely recognized for its role in stabilizing protein structures. It is used in laboratory settings to counteract the denaturing effects of urea during protein folding experiments. TMAO enhances the stability of proteins by promoting compact conformations and influencing hydrophobic interactions among amino acid residues .

Table 1: Effects of TMAO on Protein Stability

| Protein Type | Effect of TMAO | Reference |

|---|---|---|

| Peptides | Stabilizes compact conformations; reduces unfolding | |

| Enzymes | Enhances activity under stress conditions | |

| Membrane Proteins | Increases resistance to denaturation |

1.2 Role as an Osmolyte

In marine organisms, TMAO serves as an osmoprotectant, helping to maintain protein structure under extreme pressure and salinity conditions . This property is crucial for deep-sea fish and crustaceans, where high concentrations of TMAO are found.

Pharmacological Applications

2.1 Neuroprotective Effects

Recent studies indicate that TMAO may influence neurodegenerative diseases such as Alzheimer's disease (AD). Elevated levels of TMAO have been associated with reduced neurite density and alterations in amyloid-β plaque formation in animal models . This suggests a complex relationship between TMAO levels and cognitive health.

Table 2: Impact of TMAO on Neurodegenerative Disease Models

| Study Type | Findings | Reference |

|---|---|---|

| Animal Model (5XFAD) | Reduced neurite density; altered plaque intensity | |

| Human Studies | Elevated TMAO correlated with cognitive impairment |

Environmental and Industrial Applications

3.1 Organometallic Chemistry

TMAO is utilized as a reagent in organometallic chemistry, particularly for demetallation and decarbonylation processes . Its ability to facilitate the removal of metal complexes makes it valuable in synthetic chemistry.

3.2 Environmental Monitoring

TMAO derivatives are employed in gas sensors to detect fish freshness, leveraging its characteristic odor profile associated with spoilage . This application is particularly relevant in food safety and quality control.

Case Studies and Research Findings

4.1 Cognitive Impairment Studies

A systematic review highlighted the association between TMAO levels and cognitive impairment, suggesting that higher plasma concentrations may exacerbate neurodegenerative conditions . This finding underscores the importance of monitoring TMAO levels in at-risk populations.

4.2 Cardiovascular Health Implications

Research indicates that elevated TMAO levels are linked to increased vascular inflammation and cardiovascular diseases . This relationship has prompted further investigation into the mechanisms by which TMAO influences heart health.

Analyse Chemischer Reaktionen

Oxidation of Trimethylamine (TMA) to TMAO

TMAO is synthesized via the oxidation of trimethylamine using hydrogen peroxide (H₂O₂) under controlled conditions:

(CH3)3N+H2O2→(CH3)3NO+H2O

-

Molar Ratio : TMA to H₂O₂ = 1:1.03–1.59 (excess H₂O₂ ensures complete conversion).

-

Temperature : 35–80°C (optimal range: 68–72°C).

-

Catalysts/Initiators : Peracetic acid, benzoyl peroxide, or sulfuric acid (0.2–4 mol% relative to TMA).

-

Reaction Time : 3–6 hours.

-

Crystallization : Cooling the reaction mixture to ≤40°C induces TMAO crystallization.

-

Drying : Crystals are dried at 45–80°C under reduced pressure to yield anhydrous TMAO.

Formation of TMAO Hydrochloride

TMAO reacts with hydrochloric acid (HCl) to form the hydrochloride salt:

(CH3)3NO+HCl→(CH3)3NO⋅HCl

Conditions :

-

Room temperature with stoichiometric HCl addition.

-

The product is isolated via evaporation, followed by recrystallization from ethanol or acetone .

Stability and Thermal Decomposition

TMAO·HCl exhibits thermal stability up to 90°C but decomposes at higher temperatures:

(CH3)3NO⋅HClΔ>100∘C(CH3)3N+HCl+O2 (partial)

Key Observations :

-

Dehydration at 50–70°C under vacuum removes residual moisture without degrading the compound .

-

Prolonged heating above 100°C leads to decomposition into trimethylamine and HCl .

Neutralization with Strong Bases

TMAO·HCl undergoes deprotonation in alkaline conditions:

(CH3)3NO⋅HCl+NaOH→(CH3)3NO+NaCl+H2O

Applications :

Role in Organometallic Chemistry

TMAO·HCl facilitates decarbonylation reactions in metal carbonyl complexes :

M(CO)n+(CH3)3NO⋅HCl→M(CO)n−1L+(CH3)3N+CO2+HCl

Mechanism :

-

The oxygen atom in TMAO abstracts CO ligands from metal centers, forming CO₂.

-

Example: Conversion of (diene)Fe(CO)3 to (diene)Fe(CO)2L.

Enzymatic Oxidation Pathways

In biological systems, TMAO is produced from TMA via flavin-containing monooxygenases (FMOs) :

(CH3)3N+NADPH+H++O2FMO3(CH3)3NO+NADP++H2O

Enzyme Characteristics :

Oxidation of Alkyl Halides

TMAO·HCl oxidizes alkyl iodides to aldehydes :

R-I+(CH3)3NO⋅HCl→R-CHO+(CH3)3N⋅HCl+HI

Conditions :

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Temperature: 60–80°C.

Table 2: Enzymatic Oxidation of TMA to TMAO

| Enzyme | Km (mM) | pH Optimum | Temperature Optimum | Source |

|---|---|---|---|---|

| FMO3 | 0.25–0.5 | 8.0 | 35–45°C |

Eigenschaften

CAS-Nummer |

7651-88-9 |

|---|---|

Molekularformel |

C3H10ClNO |

Molekulargewicht |

111.57 g/mol |

IUPAC-Name |

N,N-dimethylmethanamine oxide;hydrochloride |

InChI |

InChI=1S/C3H9NO.ClH/c1-4(2,3)5;/h1-3H3;1H |

InChI-Schlüssel |

VVNNJNFUHFSPOZ-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)[O-].Cl |

Kanonische SMILES |

C[N+](C)(C)[O-].Cl |

Key on ui other cas no. |

7651-88-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.